molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

Cat. No.: B154018
CAS No.: 40034-44-4
M. Wt: 170.21 g/mol
InChI Key: BDSBSHZVSVKIHM-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylaniline is a heterocyclic aromatic compound that belongs to the class of anilines and pyridines. It consists of a pyridine ring and an aniline group attached to it. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Pyridin-4-ylaniline are not well-studied. As a heterocyclic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, which includes a pyridine ring and an aniline group .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structure, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridin-4-ylaniline can be synthesized from 4-(3-nitrophenyl)pyridine. The synthesis involves the reduction of 4-(3-nitrophenyl)pyridine using hydrogen and palladium on activated carbon in methanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic hydrogenation techniques, which are scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-4-ylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and aniline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

3-Pyridin-4-ylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylaniline involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(3-Aminophenyl)pyridine
  • 4-(4-Pyridylmethyl)aniline
  • 4-(Thiophen-3-yl)aniline

Comparison: 3-Pyridin-4-ylaniline is unique due to the specific positioning of the pyridine and aniline groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSHZVSVKIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193092
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40034-44-4
Record name 3-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40034-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridyl)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-pyridyl)aniline
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Synthesis routes and methods I

Procedure details

A Paar shaker bottle was charged with 0.2 g (0.85 mmol) of 4-(4-chloro-3-nitrophenyl)pyridine, 0.07 g (0.85 mmol) of sodium acetate, 0.02 g of 5% palladium-on-carbon, and 3 ml of glacial acetic acid. It was then charged with hydrogen to 40 psi, and the shaker was turned on. The reaction mixture was heated to 60°-70° C. and maintained at that temperature for two hours, after which the reaction was stopped and the catalyst removed by filtration. To the filtrate was added water and then 50% aqueous caustic to a pH greater than 7. The reaction mixture was extracted with methylene chloride. The methylene chloride fraction was washed, dried, and evaporated. Analysis of the reaction mixture showed that the process resulted in an 83% yield of 4-(3-aminophenyl)pyridine.
Name
4-(4-chloro-3-nitrophenyl)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromoaniline (0.24 ml, 2.2 mmol) and sodium carbonate (0.70 g, 6.6 mmol) were suspended in a mixture of 1,2-dimethoxyethane (16 ml) and water (4 ml). The reaction mixture was then treated with 4-pyridyl boronic acid (0.27 g, 2.2 mmol), and flushed with Argon. Tetrakis (triphenylphosphine)palladium (0) (0.35 g) was then added and the mixture was heated to reflux under Argon for 24 hours. The reaction mixture was allowed to cool after which it was partitioned between dichloromethane and water. The aqueous layer was again extracted with dichloromethane. The combined extracts were then dried (Na2SO4) and concentrated in vacuo to afford a pale yellow solid (0.35 g). This was chromatographed on silica gel eluting with ethyl acetate to afford the title compound as a white solid (0.15 g, 41%).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(3-nitrophenyl)pyridine 34.1.B. (500 mg, 2.9 mole) in 5 ml of methanol was added 1 g of 10% Pd on carbon by weight. The air was evacuated from the reaction flask and was replaced with hydrogen. The resulting slurry was stirred overnight at room temperature, at which time the reaction mixture was filtered over a bed of celite and the mother liquor concentrated to afford 3-(pyridin-4-yl)benzenamine 34.1.C (500 mg, 100% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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